

Application Notes and Protocols: Longdaysin for Circadian Period Lengthening

Author: BenchChem Technical Support Team. **Date:** December 2025

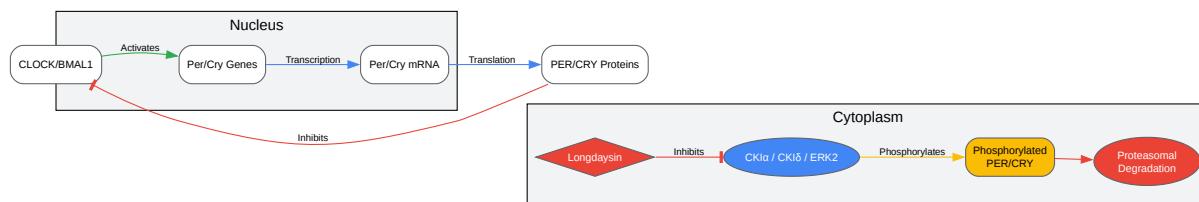
Compound of Interest

Compound Name: *Longdaysin*

Cat. No.: B608630

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Introduction: **Longdaysin** is a potent, cell-permeable purine derivative identified through high-throughput chemical screening that dramatically lengthens the circadian period.^{[1][2][3]} It functions by inhibiting multiple protein kinases that are crucial for the proper timing of the molecular clock.^[2] This compound has proven effective in a variety of model systems, including human and mouse cell lines, primary tissue explants, and *in vivo* in zebrafish.^{[1][3]} Its robust and reversible action makes it an invaluable tool for dissecting the mechanisms of circadian rhythms and for exploring potential therapeutic strategies for clock-related disorders.^[1]

Mechanism of Action

The circadian clock in mammals is driven by a transcriptional-translational feedback loop. The core of this loop involves the transcription factors CLOCK and BMAL1, which drive the expression of the Period (PER) and Cryptochrome (CRY) genes. The resulting PER and CRY proteins then inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

The stability of the PER proteins is a critical determinant of the period length of this cycle. This stability is largely regulated by post-translational modifications, particularly phosphorylation by Casein Kinase I (CKI) isoforms delta (δ) and alpha (α).^{[1][4]} Phosphorylation by CKI marks PER proteins for ubiquitination and subsequent degradation by the proteasome.

Longdaysin exerts its period-lengthening effect by acting as a reversible, ATP-competitive inhibitor of CKI δ , CKI α , and, to a lesser extent, Extracellular signal-regulated kinase 2 (ERK2). [1][2][5] By inhibiting these kinases, **Longdaysin** prevents the phosphorylation and subsequent degradation of PER1 and PER2.[1][2] This stabilization of PER proteins leads to a prolonged repressive phase of the feedback loop, thereby significantly lengthening the circadian period.[2] The simultaneous inhibition of multiple key kinases is believed to be the reason for **Longdaysin**'s exceptionally strong effect on the circadian clock.[2][3]

[Click to download full resolution via product page](#)

Caption: Mechanism of **Longdaysin** on the core circadian clock feedback loop.

Quantitative Data Summary

The effective concentration of **Longdaysin** varies depending on the biological system. The following tables summarize the quantitative data from key studies.

Table 1: Effective Concentration of **Longdaysin** for Period Lengthening in Various Models

Model System	Reporter	Concentration for >10h Period Lengthening	Notes	Reference(s)
Human U2OS Cells	Bmal1-dLuc	10 μ M	Causes a ~13-hour period lengthening. Cytotoxicity observed at 71 μ M.	[1][5][6]
Mouse Adult Tail Fibroblasts	mPer2Luc	~10 μ M	Dose-dependent period lengthening observed.	[1]
Mouse Lung Explants	mPer2Luc	~10 μ M	Demonstrates effect on peripheral clocks.	[1]
Mouse SCN Explants	mPer2Luc	~10 μ M	Demonstrates effect on the central pacemaker.	[1]
Zebrafish Larvae	per3-luc	Dose-dependent	Causes >10-hour period lengthening in vivo.	[1][6]

Table 2: In Vitro Kinase Inhibition Profile of **Longdaysin**

Kinase Target	IC ₅₀ (µM)	Notes	Reference(s)
Casein Kinase I alpha (CKI α)	5.6	Primary target for period lengthening.	[4][5]
Casein Kinase I delta (CKI δ)	8.8	Primary target for period lengthening.	[4][5]
Cyclin-dependent kinase 7 (Cdk7)	29	Moderate off-target inhibition.	[5]
ERK2 (MAPK1)	52	Moderate off-target inhibition.	[4][5]

Application Notes

1. Solubility and Storage:

- Solvent: **Longdaysin** is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
- Storage: Following reconstitution in DMSO, it is recommended to create single-use aliquots and store them frozen at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions.[5] Avoid repeated freeze-thaw cycles.

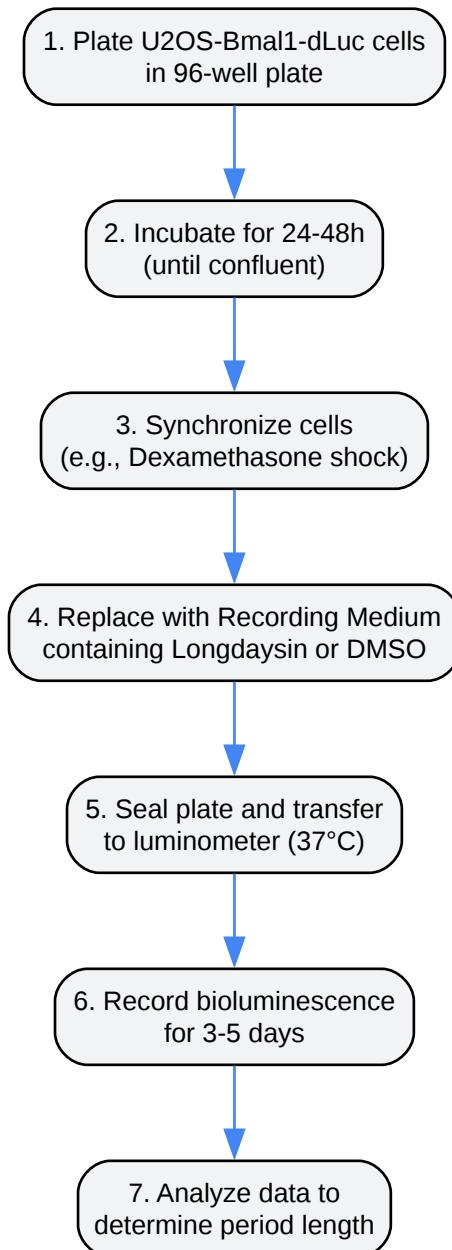
2. Cell Culture and In Vitro Use:

- Working Concentration: The effective concentration for significant period lengthening in most mammalian cell lines is between 1 µM and 10 µM.[1][6] A dose-response curve is recommended to determine the optimal concentration for a specific cell type and experimental goal.
- Vehicle Control: Always include a DMSO-only vehicle control in experiments, ensuring the final DMSO concentration is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced artifacts.
- Reversibility: The period-lengthening effect of **Longdaysin** is reversible. The period length typically returns to normal after the compound is washed out from the culture medium.[1]

3. In Vivo Applications:

- **Longdaysin** has been successfully used in zebrafish larvae to lengthen the circadian period in a whole-organism context.[1][2]
- For in vivo studies in rodents, direct administration into the lateral ventricle via an osmotic pump has been used to bypass the blood-brain barrier.[4]

Experimental Protocols


Protocol 1: In Vitro Circadian Period Lengthening Assay in U2OS Cells

This protocol describes how to measure the effect of **Longdaysin** on the circadian period of human U2OS cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-dLuc).

Materials:

- U2OS cells stably expressing Bmal1-dLuc
- Culture medium: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine
- Recording medium: Culture medium supplemented with 0.1 mM luciferin
- **Longdaysin** stock solution (e.g., 10 mM in DMSO)
- DMSO (for vehicle control)
- White, clear-bottom 96-well plates
- Luminometer or other device for real-time bioluminescence recording

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a cell-based circadian rhythm assay.

Procedure:

- Cell Plating: Seed the U2OS-Bmal1-dLuc cells into a 96-well plate at a density that allows them to reach 90-100% confluence within 24-48 hours.

- **Synchronization:** Once cells are confluent, synchronize their circadian rhythms. A common method is to replace the medium with culture medium containing 100 nM dexamethasone for 1-2 hours.
- **Treatment:** After synchronization, wash the cells once with PBS. Prepare the recording medium containing the desired final concentrations of **Longdaysin** (e.g., 0.1, 1, 3, 10 μ M) and a vehicle control (DMSO at the same final concentration as the highest **Longdaysin** dose). Add 100 μ L of the appropriate treatment medium to each well.
- **Bioluminescence Recording:** Seal the plate and immediately transfer it to a luminometer or a plate reader capable of long-term kinetic recording at 37°C. Record luminescence from each well every 10-30 minutes for at least 3-5 days.
- **Data Analysis:** Detrend the raw bioluminescence data (e.g., by subtracting a 24-hour moving average) to remove baseline trends. Analyze the detrended data using a sine wave fitting algorithm or other appropriate software to calculate the period length for each well. Compare the period lengths of **Longdaysin**-treated wells to the vehicle control.

Protocol 2: PER1 Protein Stability Assay

This protocol is adapted from methods used to demonstrate that **Longdaysin** stabilizes PER proteins by inhibiting their degradation.[1]

Materials:

- HEK293T cells
- Expression plasmids: PER1-Luciferase fusion (PER1-LUC), a control plasmid (e.g., GFP), and plasmids for CKI α or CKI δ .
- Transfection reagent (e.g., Lipofectamine)
- Culture medium (DMEM, 10% FBS)
- **Longdaysin** stock solution (10 mM in DMSO)
- Cycloheximide (CHX) solution (protein synthesis inhibitor, e.g., 10 mg/mL in ethanol)

- Lysis buffer and luciferase assay substrate

Procedure:

- Transfection: Co-transfect HEK293T cells in a 24-well plate with the PER1-LUC plasmid along with a CKI α or CKI δ expression plasmid. A control transfection should be done with PER1-LUC and an empty vector or GFP plasmid.
- **Longdaysin** Treatment: Approximately 24 hours post-transfection, treat the cells with varying concentrations of **Longdaysin** (e.g., 0, 1, 5, 10, 20 μ M) for another 24 hours.[1]
- Inhibition of Protein Synthesis: To measure the degradation rate of existing PER1-LUC protein, add cycloheximide (final concentration 20-50 μ g/mL) to the medium to halt all new protein synthesis.
- Time-Course Lysis: Lyse the cells at different time points after adding CHX (e.g., 0, 2, 4, 6, 8 hours).
- Luciferase Assay: Measure the luciferase activity in the cell lysates from each time point. The rate of decline in luminescence corresponds to the degradation rate of the PER1-LUC protein.
- Data Analysis: Plot the logarithm of the luciferase activity against time for each treatment condition. Calculate the half-life of PER1-LUC from the slope of the linear regression. A longer half-life in **Longdaysin**-treated cells compared to the control indicates stabilization of the PER1 protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKI α as a Clock Regulatory Kinase - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKI α as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
- 4. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase I α and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longdaysin - Calbiochem | 438075 [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Longdaysin for Circadian Period Lengthening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608630#effective-concentration-of-longdaysin-for-period-lengthening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com